

Application Notes and Protocols for Protein Labeling with ATTO 425 Azide

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Compound of Interest		
Compound Name:	ATTO 425 azide	
Cat. No.:	B12060738	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. ATTO 425, a fluorescent dye with a coumarin structure, offers high fluorescence quantum yield, a large Stokes shift, and excellent photostability, making it a valuable tool for bio-imaging and analysis.[1][2][3][4] This document provides detailed protocols for the covalent labeling of proteins using **ATTO 425 azide** through "click chemistry," a bioorthogonal ligation reaction.

Click chemistry encompasses a set of reactions that are rapid, selective, and high-yielding. For protein labeling with azides, two primary methods are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] CuAAC utilizes a copper catalyst to join an azide with a terminal alkyne, while SPAAC involves the reaction of an azide with a strained cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for live-cell imaging.[6][7][8][9]

These protocols are designed for researchers who have already incorporated an alkyne or cyclooctyne handle into their protein of interest through metabolic labeling, genetic code expansion, or chemical modification.

ATTO 425 Dye Properties



A summary of the key optical properties of the ATTO 425 fluorophore is provided in the table below.

Property	Value	Reference
Excitation Wavelength (λabs)	439 nm	[1][4]
Emission Wavelength (λfl)	485 nm	[1][4]
Molar Extinction Coefficient (εmax)	4.5 x 10^4 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (ηfl)	90%	[1][4]
Fluorescence Lifetime (τfl)	3.6 ns	[1]
Correction Factor (CF260)	0.19	[1]
Correction Factor (CF280)	0.17	[1]

Experimental Protocols

Two distinct protocols are provided below for labeling alkyne- or cyclooctyne-modified proteins with **ATTO 425 azide**.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified proteins in vitro. The use of a copper catalyst necessitates careful control to prevent protein degradation, which can be mitigated by the use of copper-chelating ligands like THPTA.[10][11][12]

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- ATTO 425 azide
- Copper(II) sulfate (CuSO₄)



- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- DMSO or DMF
- Protein purification supplies (e.g., desalting column, dialysis tubing)

Reaction Component Concentrations:

Reagent	Stock Concentration	Final Concentration
Alkyne-modified Protein	1-10 mg/mL	1-5 mg/mL
ATTO 425 azide	10 mM in DMSO	20-100 μΜ
Copper(II) sulfate (CuSO ₄)	20 mM in water	50-100 μΜ
ТНРТА	100 mM in water	250-500 μΜ
Sodium Ascorbate	100 mM in water (prepare fresh)	1-2.5 mM

Procedure:

- Prepare Reagents: Prepare stock solutions of all reagents as described in the table above.
 The sodium ascorbate solution should be made fresh immediately before use to ensure its reducing activity.
- Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, PBS buffer, and ATTO 425 azide stock solution. Mix gently.
- Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution. Vortex briefly to mix.
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture, followed immediately by the CuSO₄/THPTA premix. The final reaction volume can be adjusted with buffer.



- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
- Purification: Remove the unreacted dye and other small molecules by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 439 nm.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for labeling proteins in living cells or when the use of copper is undesirable.[6][7][8] This protocol assumes the protein of interest has been modified with a strained alkyne such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[8][13]

Materials:

- Strained alkyne-modified protein (in vitro or in living cells)
- ATTO 425 azide
- DMSO or DMF
- PBS or cell culture medium
- Protein purification supplies (for in vitro reactions)

Reaction Component Concentrations:



Reagent	Stock Concentration	Final Concentration (in vitro)	Final Concentration (in vivo)
Strained Alkyne- modified Protein	1-10 mg/mL	1-5 mg/mL	N/A
ATTO 425 azide	10 mM in DMSO	25-100 μΜ	10-50 μΜ

Procedure for In Vitro Labeling:

- Prepare ATTO 425 Azide: Prepare a stock solution of ATTO 425 azide in DMSO or DMF.
- Reaction Setup: Combine the strained alkyne-modified protein with the ATTO 425 azide stock solution in a suitable buffer (e.g., PBS, pH 7.4).
- Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized depending on the specific strained alkyne and protein.
- Purification: Purify the labeled protein using standard methods such as gel filtration, dialysis, or spin filtration to remove excess dye.
- Characterization: Calculate the degree of labeling (DOL) from the absorbance spectrum of the purified conjugate.

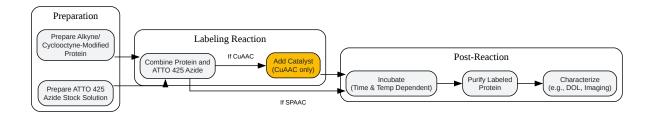
Procedure for Live Cell Labeling:

- Cell Preparation: Culture cells that have been metabolically labeled with a strained alkynecontaining amino acid.
- Labeling: Add the ATTO 425 azide stock solution directly to the cell culture medium to achieve the desired final concentration.
- Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator.
- Washing: Wash the cells several times with fresh, pre-warmed medium or PBS to remove unincorporated dye.



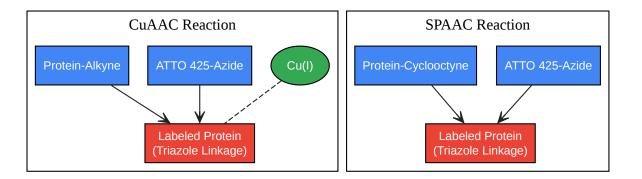
 Analysis: The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

Visualizations



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Caption: Experimental workflow for protein labeling with ATTO 425 azide.



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Caption: Chemical reactions for CuAAC and SPAAC protein labeling.

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